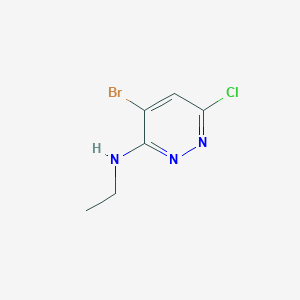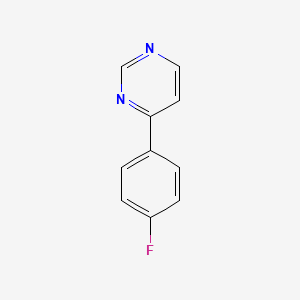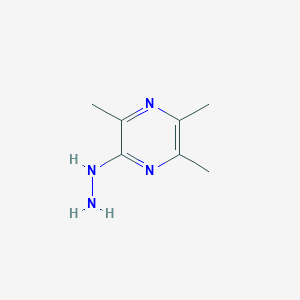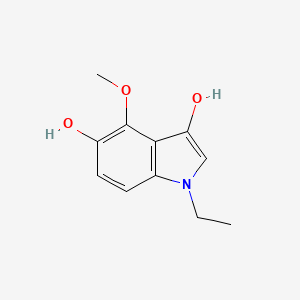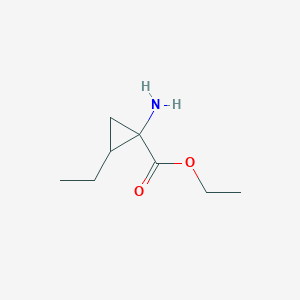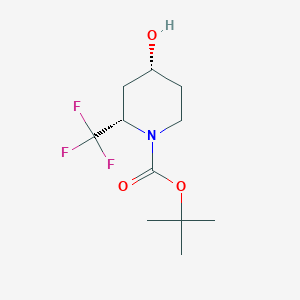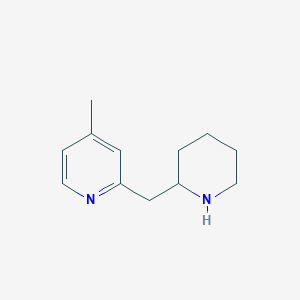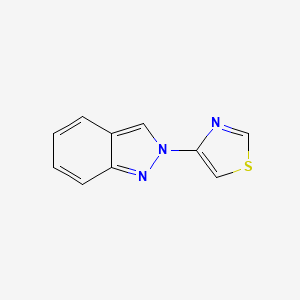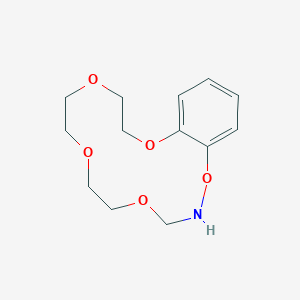
Benzoaza-15-crown-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoaza-15-crown-5 is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure. This compound contains a benzene ring and an aza (nitrogen) atom within its 15-membered ring structure, which enhances its complexation properties with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoaza-15-crown-5 can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors in the presence of a base. For instance, the reaction of a benzene derivative with a nitrogen-containing compound under basic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzoaza-15-crown-5 undergoes various chemical reactions, including complexation, substitution, and coordination reactions. It forms stable complexes with metal ions such as sodium, calcium, and lead due to the presence of the nitrogen atom and the benzene ring .
Common Reagents and Conditions:
Complexation: this compound forms complexes with metal ions in the presence of solvents like acetonitrile or methanol.
Substitution: Substitution reactions can occur at the nitrogen atom or the benzene ring, depending on the reagents used.
Major Products: The major products of these reactions are typically metal complexes or substituted derivatives of this compound, which can be further utilized in various applications .
Scientific Research Applications
Benzoaza-15-crown-5 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which benzoaza-15-crown-5 exerts its effects is primarily through complexation with metal ions. The nitrogen atom and the oxygen atoms in the crown ether ring coordinate with the metal ions, forming stable complexes. This complexation can alter the properties of the metal ions, such as their solubility and reactivity, making this compound a valuable tool in various chemical and biological processes .
Comparison with Similar Compounds
Benzo-15-crown-5: Lacks the nitrogen atom, making it less effective in complexing with certain metal ions.
Dibenzo-18-crown-6: Contains two benzene rings and a larger ring size, which can accommodate larger metal ions but may have different selectivity compared to benzoaza-15-crown-5.
Aza-18-crown-6: Similar to this compound but with a larger ring size, providing different complexation properties.
Uniqueness: this compound is unique due to the presence of the nitrogen atom within its ring structure, which enhances its ability to form stable complexes with a variety of metal ions. This makes it particularly useful in applications requiring selective ion binding and transport .
Properties
Molecular Formula |
C13H19NO5 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2,5,8,11,14-pentaoxa-3-azabicyclo[13.4.0]nonadeca-1(19),15,17-triene |
InChI |
InChI=1S/C13H19NO5/c1-2-4-13-12(3-1)18-10-9-16-6-5-15-7-8-17-11-14-19-13/h1-4,14H,5-11H2 |
InChI Key |
RMLZQUZAXKNPCM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=CC=CC=C2ONCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


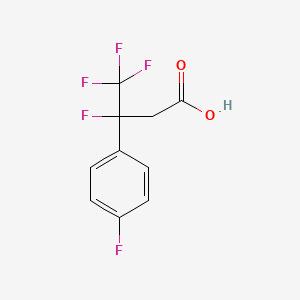
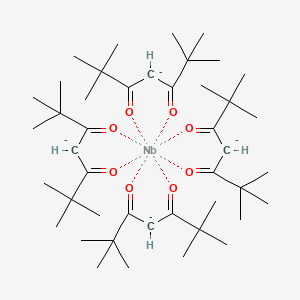
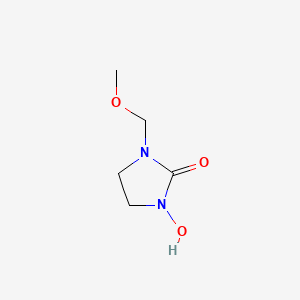
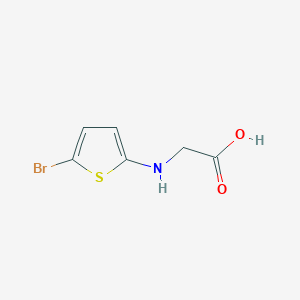
![[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13111367.png)
